molecular formula C13H27Na2O4P B15175827 1-Tridecanol, phosphate, sodium salt CAS No. 68647-24-5

1-Tridecanol, phosphate, sodium salt

Cat. No.: B15175827
CAS No.: 68647-24-5
M. Wt: 324.30 g/mol
InChI Key: IINDYWXDQHZLEZ-UHFFFAOYSA-L
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Description

Sodium tridecyl phosphate is an organic compound with the molecular formula C13H27NaO4P. It is a member of the alkyl phosphate family, which are commonly used as surfactants in various industrial and cosmetic applications . This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tridecyl phosphate can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In industrial settings, the production of sodium tridecyl phosphate often involves a continuous process where tridecyl alcohol is reacted with phosphoric acid in the presence of a catalyst. The resulting mixture is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with consistent quality .

Chemical Reactions Analysis

Reaction Mechanism:

  • Esterification :
    C13H27OH+H3PO4C13H27OPO3H2+H2O\text{C}_{13}\text{H}_{27}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_{13}\text{H}_{27}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O}

    • 1-Tridecanol reacts with phosphoric acid to form monotridecyl phosphate (acid form).

  • Neutralization :
    C13H27OPO3H2+2NaOHC13H27OPO3Na2+2H2O\text{C}_{13}\text{H}_{27}\text{OPO}_3\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_{13}\text{H}_{27}\text{OPO}_3\text{Na}_2 + 2\text{H}_2\text{O}

    • The acid form is neutralized with sodium hydroxide to yield the disodium salt .

Industrial Refinement:

  • Continuous production methods are employed to ensure high purity and consistency, though specific industrial protocols remain proprietary .

Hydrolysis:

In aqueous environments, the compound undergoes partial hydrolysis, particularly under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    C13H27OPO3Na2+H2OC13H27OH+Na2HPO4\text{C}_{13}\text{H}_{27}\text{OPO}_3\text{Na}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{13}\text{H}_{27}\text{OH} + \text{Na}_2\text{HPO}_4

  • Alkaline Stability :
    Stable at pH > 7, but prolonged exposure to strong bases (e.g., NaOH) may degrade the alkyl chain .

Surfactant Interactions:

  • Forms micelles at critical micelle concentrations (CMC) of ~0.1–1 mM, reducing surface tension to 30–35 mN/m .

  • Exhibits dual affinity:

    • Hydrophobic tail : Binds nonpolar molecules (e.g., oils).

    • Hydrophilic head : Stabilizes emulsions via electrostatic repulsion .

Comparative Analysis of Alkyl Phosphate Salts

CompoundMolecular FormulaKey Reactivity Differences
1-Dodecanol, Na₂PO₄C₁₂H₂₅Na₂O₄PShorter chain reduces micelle stability by 15–20%
1-Tetradecanol, Na₂PO₄C₁₄H₂₉Na₂O₄PLonger chain increases hydrophobicity (CMC ~0.05 mM)
Trisodium PhosphateNa₃PO₄Lacks surfactant properties; used as cleaning agent

Mechanism of Action

The primary mechanism of action of sodium tridecyl phosphate is its ability to reduce surface tension, which facilitates the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. At the molecular level, sodium tridecyl phosphate interacts with both hydrophobic and hydrophilic molecules, allowing them to coexist in a stable mixture .

Comparison with Similar Compounds

Uniqueness: Sodium tridecyl phosphate stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring stable emulsions and surface tension reduction .

Properties

CAS No.

68647-24-5

Molecular Formula

C13H27Na2O4P

Molecular Weight

324.30 g/mol

IUPAC Name

disodium;tridecyl phosphate

InChI

InChI=1S/C13H29O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2

InChI Key

IINDYWXDQHZLEZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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